![molecular formula C18H18S B14284280 1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) CAS No. 138305-73-4](/img/structure/B14284280.png)
1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is an organic compound with a complex structure that includes a sulfanediyl group linking two methylene groups, each of which is connected to an ethenylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) typically involves the reaction of sulfanediyl bis(methylene) with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes, which help in the activation of the ethenyl groups for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) exerts its effects involves its interaction with various molecular targets. The ethenyl groups can participate in polymerization reactions, while the sulfanediyl group can interact with nucleophiles or electrophiles. The benzene rings provide a stable framework that can undergo further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Sulfanediylbis(methylene)]bis(2,5-dimethylbenzene): Similar structure but with methyl groups on the benzene rings.
1,1’-[Sulfinylbis(methylene)]bis(benzene): Contains a sulfinyl group instead of a sulfanediyl group.
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propiedades
Número CAS |
138305-73-4 |
|---|---|
Fórmula molecular |
C18H18S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-ethenyl-2-[(2-ethenylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C18H18S/c1-3-15-9-5-7-11-17(15)13-19-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2 |
Clave InChI |
LBCXGLRKKSUFDP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CSCC2=CC=CC=C2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)
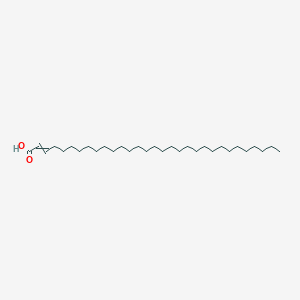
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
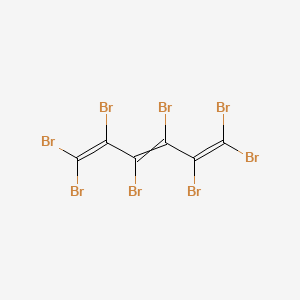
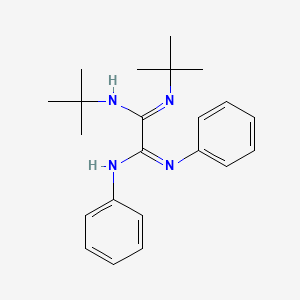

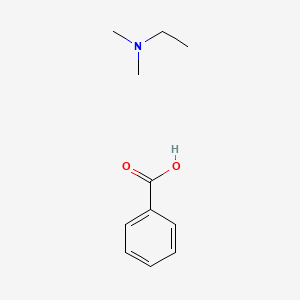
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
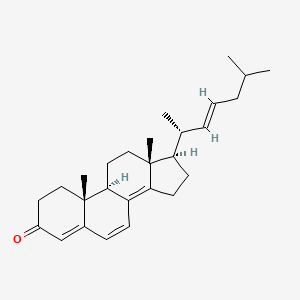
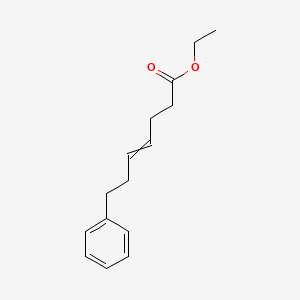
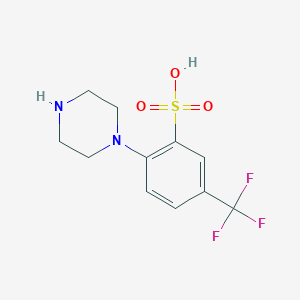
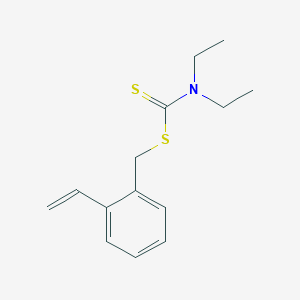

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
